Cas no 77517-15-8 ([(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid)

[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid structure
77517-15-8 structure
Product Name:[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid
Numero CAS:77517-15-8
MF:C19H16N2O2S
MW:336.407543182373
CID:1786667
PubChem ID:3059947
Update Time:2025-04-21

[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • [(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid
    • benzeneacetic acid, alpha-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-
    • 2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-2-phenylacetic acid
    • 2-Pyrimidinethioacetic acid, 6,beta-diphenyl-4-methyl-
    • NCGC00245979-01
    • [(4-methyl-6-phenyl-2-pyrimidinyl)sulfanyl](phenyl)acetic acid
    • Benzeneacetic acid, alpha-((4-methyl-6-phenyl-2-pyrimidinyl)thio)-
    • Oprea1_156930
    • MLS000776597
    • AKOS016044782
    • alpha-((4-Methyl-6-phenyl-2-pyrimidinyl)thio)benzeneacetic acid
    • HMS2683E03
    • AKOS002336515
    • SMR000371834
    • AF-399/33697025
    • BRN 4528757
    • 2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-2-phenylacetic acid
    • DTXSID40998715
    • 77517-15-8
    • CHEMBL1413748
    • STK415763
    • Inchi: 1S/C19H16N2O2S/c1-13-12-16(14-8-4-2-5-9-14)21-19(20-13)24-17(18(22)23)15-10-6-3-7-11-15/h2-12,17H,1H3,(H,22,23)
    • Chiave InChI: UFEIWPLHGOHKFM-UHFFFAOYSA-N
    • Sorrisi: S(C1=NC(C)=CC(C2C=CC=CC=2)=N1)C(C(=O)O)C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 336.09324893g/mol
  • Massa monoisotopica: 336.09324893g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 5
  • Complessità: 408
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.4
  • Superficie polare topologica: 88.4Ų

[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid Letteratura correlata

Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd